S6K1-IN-DG2

Description

Properties

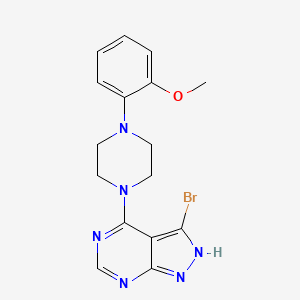

Molecular Formula |

C16H17BrN6O |

|---|---|

Molecular Weight |

389.25 g/mol |

IUPAC Name |

3-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C16H17BrN6O/c1-24-12-5-3-2-4-11(12)22-6-8-23(9-7-22)16-13-14(17)20-21-15(13)18-10-19-16/h2-5,10H,6-9H2,1H3,(H,18,19,20,21) |

InChI Key |

CQXAPCMYRSTDGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

S6K1 Inhibitor DG2; S6K1-Inhibitor-DG2; S6K1InhibitorDG2; S6K1-IN-DG2; S6K1 IN DG2; S6K1INDG2; |

Origin of Product |

United States |

Foundational & Exploratory

S6K1-IN-DG2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S6K1-IN-DG2, also identified as compound 66, is a potent and selective inhibitor of the 70-kDa ribosomal protein S6 kinase 1 (S6K1). As a member of the pyrazolopyrimidine class of inhibitors, it demonstrates significant potential in the modulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade implicated in cancer and other proliferative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical potency, kinase selectivity, and cellular activity. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding for research and drug development applications.

Introduction to S6K1 and its Role in Cellular Signaling

Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that functions as a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by various stimuli such as growth factors and nutrients, mTORC1 phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates a multitude of substrates, including the 40S ribosomal protein S6 (S6), which leads to the enhancement of protein synthesis and cell growth. Dysregulation of the mTOR/S6K1 pathway is a common feature in many human cancers, making S6K1 an attractive target for therapeutic intervention.

Biochemical Profile of this compound

This compound is a highly potent inhibitor of S6K1. While specific data for this compound is limited in publicly accessible literature, data for a lead compound from the same pyrazolopyrimidine series, compound 13c, provides strong indicative values.

| Parameter | Value | Reference |

| Target | p70S6K (S6K1) | [1][2] |

| IC50 | < 100 nM | |

| Representative IC50 (Compound 13c) | 2 nM | [3] |

Table 1: Biochemical Potency of the Pyrazolopyrimidine Series of S6K1 Inhibitors

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The pyrazolopyrimidine series, from which this compound originates, has demonstrated notable selectivity for S6K1 over other related kinases.

| Kinase | IC50 (nM) | Selectivity (Fold vs. S6K1) | Reference |

| S6K1 | 2 | 1 | [3] |

| Rsk2 | 68 | 34 | [3] |

| PKA | 42 | 21 | [3] |

| AKT1 | 371 | 185.5 | [3] |

| AKT2 | 3021 | 1510.5 | [3] |

Table 2: Kinase Selectivity Profile of a Representative Pyrazolopyrimidine S6K1 Inhibitor

Mechanism of Action in Cellular Context

This compound exerts its biological effects by inhibiting the kinase activity of S6K1 within the cell. This leads to a reduction in the phosphorylation of its downstream substrates, most notably the ribosomal protein S6. The inhibition of S6 phosphorylation serves as a reliable biomarker for target engagement in cellular assays.

Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT/mTOR/S6K1 signaling pathway and the point of intervention for this compound.

Caption: PI3K/AKT/mTOR/S6K1 signaling pathway and inhibition by this compound.

In Vivo Efficacy

Preclinical studies on the lead compound from the pyrazolopyrimidine series, 13c, have demonstrated significant anti-tumor efficacy in xenograft models. These findings suggest that this compound is likely to exhibit similar in vivo activity.[4]

| Parameter | Details | Reference |

| Animal Model | PC3 prostate cancer cell line xenografts | [3] |

| Reported Efficacy | Promising efficacy | [3] |

Table 3: In Vivo Efficacy of a Representative Pyrazolopyrimidine S6K1 Inhibitor

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize S6K1 inhibitors like this compound.

p70S6K (S6K1) Biochemical Assay

This protocol is designed to determine the in vitro inhibitory activity of a compound against purified S6K1 enzyme.

Materials:

-

Recombinant human p70S6K enzyme

-

S6Ktide (a synthetic peptide substrate)

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or test compound)

-

Kinase detection reagent (e.g., ADP-Glo™)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the S6K1 enzyme to all wells except for the negative control.

-

Initiate the kinase reaction by adding a mixture of the S6Ktide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Assay: Western Blot for Phospho-S6

This protocol is used to assess the ability of this compound to inhibit S6K1 activity in a cellular context by measuring the phosphorylation of its downstream target, S6.

Materials:

-

Cancer cell line (e.g., PC3)

-

Cell culture medium and supplements

-

This compound (or test compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-S6 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total S6 to confirm equal protein loading.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor.

Caption: A typical workflow for kinase inhibitor discovery and development.

Conclusion

This compound is a potent and selective pyrazolopyrimidine inhibitor of S6K1. Its mechanism of action involves the direct inhibition of S6K1 kinase activity, leading to the suppression of downstream signaling, including the phosphorylation of ribosomal protein S6. This targeted inhibition results in the attenuation of cell growth and proliferation, as demonstrated in preclinical models. The data presented in this guide, largely representative of the lead compounds from its chemical series, underscores the potential of this compound as a valuable research tool and a promising candidate for further therapeutic development in oncology and other diseases driven by aberrant mTOR/S6K1 signaling.

References

S6K1-IN-DG2: A Potent and Selective Inhibitor of p70S6 Kinase 1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a key downstream effector of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. Dysregulation of the mTOR/S6K1 axis has been implicated in a wide range of human diseases, including cancer, metabolic disorders such as diabetes and obesity, and neurodegenerative diseases like Alzheimer's. Consequently, S6K1 has emerged as a significant therapeutic target for drug discovery. S6K1-IN-DG2, also referred to as DG2, is a potent and selective, ATP-competitive, and reversible inhibitor of S6K1, making it a valuable tool for studying the physiological and pathological roles of this kinase.

Core Function and Mechanism of Action

This compound exerts its inhibitory function by competing with ATP for binding to the active site of the S6K1 enzyme. This direct competition prevents the transfer of a phosphate group from ATP to S6K1's substrates, thereby blocking its catalytic activity. The primary role of activated S6K1 is to phosphorylate a number of downstream targets, most notably the 40S ribosomal protein S6 (rpS6). Phosphorylation of rpS6 enhances the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) tracts, which encode for components of the translational machinery itself, such as ribosomal proteins and elongation factors. By inhibiting S6K1, this compound effectively halts this process, leading to a reduction in protein synthesis and subsequent effects on cell growth and proliferation.

Quantitative Data Summary

This compound has been characterized as a highly potent and selective inhibitor of S6K1. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Notes | Reference |

| IC50 | 9.1 nM | S6K1 (p70S6K1) | In vitro kinase assay | ATP-competitive and reversible inhibitor. | [1] |

| IC50 | < 100 nM | p70S6K | In vitro kinase assay | [2] | |

| IC50 | 22 µM | Akt | In vitro kinase assay | Demonstrates ~2,400-fold selectivity for S6K1 over Akt. | [1] |

| Cellular Activity | Complete block of rpS6-Ser240/244 phosphorylation at 2.5 µM | Endogenous S6K1 | L6 cells | Does not induce phosphorylation of Akt at Thr308 and Ser473. | [1] |

S6K1 Signaling Pathway and Inhibition by this compound

The activation of S6K1 is a multi-step process initiated by various upstream signals, including growth factors and nutrients, which converge on the mTOR complex 1 (mTORC1). Activated mTORC1 phosphorylates S6K1 at multiple sites, which in turn leads to its full activation. Once active, S6K1 phosphorylates a range of substrates to regulate cellular processes. This compound directly targets the kinase domain of S6K1, preventing these downstream phosphorylation events.

Experimental Protocols

The characterization of S6K1 inhibitors like this compound typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Luminescence-Based Kinase Assay (ADP-Glo™ Assay)

This assay quantifies S6K1 activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human S6K1 enzyme

-

S6K1 substrate peptide

-

ATP solution

-

Kinase assay buffer

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the assay plate.

-

Prepare a 2x kinase/substrate mixture containing S6K1 enzyme and the substrate peptide in kinase assay buffer. Add 5 µL of this mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume will be 10 µL.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for S6K1 Activity (Western Blotting)

This method assesses the ability of this compound to inhibit S6K1 activity within a cellular context by measuring the phosphorylation of its downstream target, rpS6.

Materials:

-

Cell line of interest (e.g., L6 myotubes)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Stimulating agent (e.g., insulin or serum)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-rpS6 (Ser240/244), anti-total rpS6, anti-phospho-Akt (Thr308 and Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and grow to the desired confluency.

-

Serum-starve the cells for a specified period (e.g., 4-16 hours) to reduce basal S6K1 activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the S6K1 pathway by adding a stimulating agent (e.g., insulin at 100 nM) for 30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

-

High-Throughput Screening Workflow for S6K1 Inhibitors

The discovery of novel S6K1 inhibitors often begins with a high-throughput screening (HTS) campaign. The following diagram illustrates a typical workflow for identifying and characterizing S6K1 inhibitors.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of S6K1 in health and disease. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies aimed at understanding the downstream consequences of S6K1 inhibition. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the function of S6K1 and to evaluate the therapeutic potential of targeting this key kinase in various pathological contexts.

References

An In-depth Technical Guide to the Downstream Signaling Targets of S6K1-IN-DG2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling targets of the Ribosomal Protein S6 Kinase 1 (S6K1) and the effects of the inhibitor S6K1-IN-DG2. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell signaling, oncology, and metabolic diseases.

Introduction to S6K1 Signaling

Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and metabolism.[1] It is a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2] Dysregulation of the S6K1 signaling cascade is implicated in a variety of human diseases, including cancer, diabetes, and obesity.

Activation of S6K1 is a multi-step process involving phosphorylation at several key residues. mTORC1 phosphorylates S6K1 on its hydrophobic motif (Threonine 389), which is a critical step for its activation.[2] Subsequently, 3-phosphoinositide-dependent protein kinase 1 (PDK1) phosphorylates the activation loop at Threonine 229, leading to full enzymatic activity.[1]

Once activated, S6K1 phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes. The most well-characterized substrates include components of the translational machinery, leading to increased protein synthesis.

Downstream Signaling Targets of S6K1

Activated S6K1 orchestrates a complex signaling network by phosphorylating a diverse array of downstream targets. These substrates are involved in critical cellular functions, including protein synthesis, cell growth, and metabolism.

Key Downstream Targets of S6K1:

-

Ribosomal Protein S6 (rpS6): As its name suggests, one of the primary and most well-established substrates of S6K1 is the 40S ribosomal protein S6 (rpS6).[3] S6K1 phosphorylates rpS6 at multiple serine residues (S235/236, S240/244), which is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, encoding for ribosomal proteins and translation elongation factors.[3]

-

eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylates eIF4B at Serine 422.[4][5] This phosphorylation event is believed to enhance the activity of the eIF4A helicase, which unwinds the secondary structure in the 5' untranslated region of mRNAs, thereby facilitating translation initiation.[6]

-

Programmed Cell Death 4 (PDCD4): S6K1 can phosphorylate PDCD4, an inhibitor of the eIF4A helicase. This phosphorylation marks PDCD4 for degradation, thereby relieving its inhibitory effect on translation.[6]

-

c-Fos: The translation of the transcription factor c-Fos has been shown to be dependent on S6K1 activity.[7][8]

This compound: A Selective Inhibitor of S6K1

This compound (also referred to as DG2) is a low molecular weight inhibitor of S6K1.[7] While specific quantitative data such as IC50 values and a comprehensive kinase selectivity profile for this compound are not widely available in the public domain, qualitative studies have demonstrated its inhibitory effect on S6K1 signaling.

Effects of this compound on Downstream Target Phosphorylation

Studies have shown that this compound effectively attenuates the phosphorylation of the S6K1 downstream target, ribosomal protein S6 (rpS6).[9] In primary dorsal root ganglion (DRG) cultures, treatment with NGF/IL-6 induces the phosphorylation of rpS6 at the S235/236 and S240/244 positions. Co-treatment with this compound (20 μM) abolishes this induced phosphorylation, confirming its inhibitory effect on S6K1 activity in a cellular context.[9]

Furthermore, this compound has been shown to block the preferential translation of c-Fos, another downstream effector of S6K1 signaling, without affecting the production of a control protein, GAPDH.[7] This indicates that this compound can selectively inhibit the translation of S6K1-dependent targets.

Table 1: Qualitative Effects of this compound on Downstream Targets

| Downstream Target | Effect of this compound | Reference |

| Phosphorylation of ribosomal protein S6 (rpS6) at S235/236 and S240/244 | Abolished NGF/IL-6-induced phosphorylation | [9] |

| Translation of c-Fos | Blocked preferential translation | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of S6K1 and the effects of its inhibitors.

In Vitro Kinase Assay for S6K1

This protocol is for a luminescence-based kinase assay to measure S6K1 activity and determine the IC50 of inhibitors.

Materials:

-

Recombinant active S6K1

-

S6K1 substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Preparation: Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Substrate Mixture: Prepare a solution containing recombinant S6K1 and the S6K1 substrate peptide in Kinase Assay Buffer. Add 5 µL of this mixture to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phosphorylated S6K1 Targets

This protocol describes the detection of phosphorylated S6K1 targets, such as phospho-rpS6, in cell lysates.

Materials:

-

Cell culture reagents

-

This compound or other treatments

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-rpS6 (Ser235/236), anti-total rpS6)

-

HRP-conjugated secondary antibody

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or other stimuli for the desired time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-rpS6) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S6K1 signaling pathway and a typical experimental workflow for inhibitor analysis.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal protein S6 phosphorylation is a determinant of cell size and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of eucaryotic translation initiation factor 4B Ser422 is modulated by S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mTOR/PI3K and MAPK pathways converge on eIF4B to control its phosphorylation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of S6K1-IN-DG2 in the mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Ribosomal protein S6 kinase 1 (S6K1) within the mTOR signaling pathway and introduces S6K1-IN-DG2, a potent inhibitor of p70S6K. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecular mechanisms, quantitative data on S6K1 inhibition, detailed experimental protocols for inhibitor characterization, and visual representations of the signaling cascade and experimental workflows. While specific quantitative data for this compound is limited, this guide utilizes representative data from well-characterized S6K1 inhibitors to provide a thorough understanding of the evaluation process for compounds targeting this critical kinase.

Introduction: The mTOR Pathway and the Significance of S6K1

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status to control a wide array of cellular processes. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

S6K1 is a key downstream effector of mTORC1. Upon activation by growth factors and nutrients, mTORC1 phosphorylates S6K1, leading to its activation. Activated S6K1 then phosphorylates several substrates, including the 40S ribosomal protein S6 (rpS6), which enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and translation factors. This process ultimately drives protein synthesis and cell growth.

Beyond its role in promoting protein synthesis, S6K1 is also a critical component of a negative feedback loop that regulates insulin/IGF-1 signaling. Activated S6K1 can phosphorylate insulin receptor substrate 1 (IRS-1), leading to its degradation and a subsequent dampening of the PI3K-Akt pathway. This feedback mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various pathological conditions, including cancer, metabolic diseases, and neurodegenerative disorders. The development of specific S6K1 inhibitors is therefore a promising therapeutic strategy for these diseases.

This compound: A Potent p70S6K Inhibitor

This compound, also known as Compound 66, has been identified as a potent inhibitor of p70S6K, the major isoform of S6K1.[1][2][3][4][5] While detailed characterization data for this compound is not extensively available in the public domain, its inhibitory activity against p70S6K makes it a valuable tool for studying the physiological and pathological roles of S6K1.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from a well-characterized S6K1 inhibitor, PF-4708671, to illustrate the typical parameters assessed for such compounds.

Table 1: In Vitro Potency of a Representative S6K1 Inhibitor (PF-4708671)

| Parameter | Value | Reference |

| S6K1 IC50 | 160 nM | [6] |

| S6K1 Ki | 20 nM | [6] |

Table 2: Kinase Selectivity Profile of a Representative S6K1 Inhibitor (PF-4708671)

| Kinase | % Inhibition at 1 µM |

| S6K1 | >95% |

| MSK1 | <10% |

| RSK1 | <10% |

| Akt1 | <5% |

| PDK1 | <5% |

| (Data is illustrative and based on typical kinase panel screening) |

Signaling Pathways and Experimental Workflows

The mTOR/S6K1 Signaling Pathway

The following diagram illustrates the central role of S6K1 in the mTOR signaling cascade and highlights the point of inhibition by this compound.

Experimental Workflow for S6K1 Inhibitor Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel S6K1 inhibitor.

Experimental Protocols

The following are detailed, representative protocols for key experiments involved in the characterization of an S6K1 inhibitor.

In Vitro S6K1 Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against S6K1.

Materials:

-

Recombinant human S6K1 (active)

-

S6Ktide (a synthetic peptide substrate for S6K1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant S6K1, and the S6Ktide substrate.

-

Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Western Blot for Phospho-rpS6

Objective: To assess the ability of a test compound to inhibit S6K1 activity in a cellular context by measuring the phosphorylation of its downstream target, rpS6.

Materials:

-

Cell line (e.g., HEK293, MCF-7)

-

Complete cell culture medium

-

Serum-free medium

-

Growth factor (e.g., insulin, IGF-1)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-rpS6 (Ser240/244), anti-total rpS6, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 16-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor for 30 minutes to activate the mTOR/S6K1 pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-rpS6 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total rpS6 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of the compound on rpS6 phosphorylation.

Conclusion

S6K1 is a pivotal kinase in the mTOR signaling pathway, playing a crucial role in cell growth and metabolism. Its dysregulation is a hallmark of numerous diseases, making it a compelling target for therapeutic intervention. This compound is a potent inhibitor of p70S6K, and while detailed public data on this specific compound is limited, the methodologies and principles outlined in this guide provide a robust framework for the characterization and development of S6K1 inhibitors. Through a combination of in vitro biochemical assays, cellular pathway analysis, and in vivo efficacy studies, researchers can thoroughly evaluate the potential of novel S6K1 inhibitors for clinical applications. The continued exploration of compounds like this compound will undoubtedly advance our understanding of mTOR signaling and pave the way for new therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P70S6K | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. Ribosomal S6 Kinase (RSK) | Biologically Active Compounds - chemsrc [chemsrc.com]

- 4. molnova.com [molnova.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

S6K1-IN-DG2: A Technical Guide to its Role in Protein Synthesis Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a critical downstream effector of the mTOR signaling pathway, playing a pivotal role in the regulation of protein synthesis, cell growth, and proliferation.[1][2] Its dysregulation is implicated in a multitude of pathological conditions including cancer, metabolic disorders, and neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of S6K1-IN-DG2 (also known as DG2), a potent and selective inhibitor of S6K1, and its utility in dissecting the mechanisms of protein synthesis. This document details the mechanism of action of S6K1, the biochemical properties of this compound, and comprehensive protocols for its application in experimental settings.

Introduction to S6K1 and its Role in Protein Synthesis

S6K1 is a key mediator of the mTORC1 signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.[4][5] mTORC1 directly phosphorylates and activates S6K1, which in turn phosphorylates a number of downstream targets involved in the translational machinery.[6][7]

The two major isoforms of S6K, S6K1 and S6K2, share a high degree of homology and are encoded by the RPS6KB1 and RPS6KB2 genes, respectively.[7] S6K1 exists as two main variants, the cytoplasmic p70-S6K1 and the nuclear p85-S6K1, which arise from alternative translational start sites.[8]

Key substrates of S6K1 in the regulation of protein synthesis include:

-

Ribosomal protein S6 (rpS6): A component of the 40S ribosomal subunit, its phosphorylation by S6K1 is thought to enhance the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine tract (5'TOP), which often encode for ribosomal proteins and other components of the translation apparatus.[7][9]

-

Eukaryotic initiation factor 4B (eIF4B): Phosphorylation of eIF4B by S6K1 at Ser422 enhances its activity, promoting the recruitment of the eIF4F complex to the 5' cap of mRNAs and facilitating translation initiation.[10][11]

-

Programmed cell death protein 4 (PDCD4): S6K1 phosphorylates PDCD4, leading to its degradation. As PDCD4 is an inhibitor of the RNA helicase eIF4A, its removal promotes translation initiation.[2]

Dysregulation of the mTOR/S6K1 pathway is a hallmark of many diseases. Overactivation can lead to uncontrolled cell growth and proliferation, contributing to cancer, while its role in metabolic regulation makes it a key player in diabetes and obesity.[3][5]

This compound: A Potent and Selective S6K1 Inhibitor

This compound (DG2) is a small molecule inhibitor of p70S6K1.[3][12] It has been identified as a valuable tool for elucidating the specific roles of S6K1 in cellular processes.

Biochemical and Pharmacological Data

| Parameter | Value | Reference(s) |

| Target | p70 Ribosomal S6 Kinase 1 (S6K1) | [3][13] |

| IC50 | 9.1 nM | [13] |

| Selectivity | Selective for S6K1 over Akt (IC50: 22,000 nM) | [13] |

| Mechanism of Action | ATP-competitive | [13] |

| Cell Permeability | Yes | [13] |

Signaling Pathways and Experimental Workflows

mTORC1-S6K1 Signaling Pathway

The following diagram illustrates the central role of S6K1 in the mTORC1 signaling pathway and its regulation of protein synthesis.

Caption: mTORC1-S6K1 signaling pathway in protein synthesis regulation.

Experimental Workflow: Investigating the Effect of this compound on Protein Synthesis

This workflow outlines the key steps to assess the impact of this compound on protein synthesis in a cell-based assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phosphorylation of eucaryotic translation initiation factor 4B Ser422 is modulated by S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. In vitro kinase assay [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]

Cellular Effects of S6K1 Inhibition by S6K1-IN-DG2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal protein S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway, is a critical regulator of cell growth, proliferation, and metabolism.[1][2] Its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] This technical guide provides an in-depth overview of the cellular effects of inhibiting S6K1 using S6K1-IN-DG2, a potent and selective inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to S6K1 and its Inhibition

S6K1 is a serine/threonine kinase that is activated by the mammalian Target of Rapamycin Complex 1 (mTORC1) in response to various stimuli, including growth factors and nutrients.[2] Upon activation, S6K1 phosphorylates multiple substrates, most notably the 40S ribosomal protein S6 (rpS6), leading to enhanced protein synthesis and cell growth.[2] The mTOR/S6K1 signaling axis plays a pivotal role in fundamental cellular processes such as transcription, translation, lipid synthesis, and cell metabolism.[3] Given its central role, aberrant S6K1 activity is a key factor in the pathology of several diseases, making it an attractive therapeutic target.[1]

This compound (also known as S6K1 Inhibitor II, DG2) is a cell-permeable pyrazolopyrimidine compound that acts as a potent, ATP-competitive, and reversible inhibitor of S6K1.[4] It has demonstrated high selectivity, making it a valuable tool for elucidating the specific cellular functions of S6K1.

Quantitative Data for this compound and Other S6K1 Inhibitors

The following tables summarize the key quantitative data for this compound and provide comparative data for other methods of S6K1 inhibition to illustrate the expected cellular consequences.

Table 1: Properties and In Vitro Potency of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₇BrN₆O | [4] |

| Molecular Weight | 389.25 g/mol | [4] |

| CAS Number | 871340-88-4 | [4] |

| Mechanism of Action | ATP-competitive, reversible | [4] |

| IC₅₀ (S6K1) | 9.1 nM | [4] |

| IC₅₀ (Akt) | 22 µM | [4] |

| Cellular Activity | Completely blocks rpS6-Ser²⁴⁰/²⁴⁴ phosphorylation in L6 cells at 2.5 µM | [4] |

Table 2: Cellular Effects of S6K1 Inhibition (General)

| Cellular Process | Effect of S6K1 Inhibition | Model System/Inhibitor | Reference |

| Cell Growth/Size | Reduction in cell size. | S6K1 knockout mice | [5] |

| Cell Proliferation | Inhibition of proliferation and cell cycle arrest at G0/G1 phase. | PF-4708671 in NSCLC cell lines | [6] |

| Protein Synthesis | Blocks phosphorylation of rpS6 and translation of specific mRNAs (e.g., those with 5' TOP sequences). | S6K1 inhibition (general) | [7] |

| Apoptosis | Induction of caspase-2 dependent apoptosis. | "Super-ebastine" (novel S6K1 inhibitor) in cancer cells | [8][9] |

| Metabolism | Improved insulin sensitivity and glucose tolerance. | S6K1 knockout mice | [2] |

| Autophagy | Can induce autophagy by relieving S6K1-mediated inhibition of key autophagy regulators under nutrient-rich conditions. | S6K1 inhibition (general) | [1] |

| Inflammation | Attenuation of inflammatory responses. | This compound in DRG neurons | [10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the cellular effects of S6K1 inhibition.

References

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S6K1 Inhibitor II, DG2 The S6K1 Inhibitor II, DG2 controls the biological activity of S6K1. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 871340-88-4 [sigmaaldrich.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. mdpi.com [mdpi.com]

- 7. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A role for translational regulation by S6 kinase and a downstream target in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of S6K1 Inhibition on Autophagy: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature or data concerning a compound specifically named "S6K1-IN-DG2." Therefore, this technical guide will provide a comprehensive overview of the effects of inhibiting Ribosomal Protein S6 Kinase 1 (S6K1) on autophagy, drawing upon data from studies utilizing established S6K1 inhibitors and genetic knockdown techniques. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting S6K1 for autophagy modulation.

Introduction

Ribosomal Protein S6 Kinase 1 (S6K1) is a serine/threonine kinase that functions as a critical downstream effector of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] The role of S6K1 in autophagy is multifaceted and context-dependent. While active mTORC1, and by extension S6K1, is generally considered a suppressor of autophagy, emerging evidence reveals a more complex regulatory role for S6K1.[1][2][3] Under nutrient-rich conditions, active S6K1 promotes protein synthesis and inhibits autophagy.[4] Conversely, inhibition of S6K1 has been shown to induce autophagy through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1). However, some studies also indicate that S6K1 is necessary for the maturation of autophagosomes under certain stress conditions, highlighting the nuanced role of this kinase in the complete autophagic process.[1][3] This guide will delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols relevant to the study of S6K1 inhibition and autophagy.

Data Presentation

The following tables summarize quantitative data from studies on the effects of S6K1 inhibition or knockdown on key autophagy markers.

Table 1: Effect of S6K1 Inhibition on LC3-II Levels

| Cell Line | S6K1 Inhibitor | Concentration | Change in LC3-II Levels | Reference |

| A375 | PF-4708671 | 10 µM | Increased | |

| A375 | PF-4708671 | Dose-dependent increase | Increased |

Table 2: Effect of S6K1 Knockdown on Autophagy Markers

| Cell Line | Method | Autophagy Marker | Change | Reference |

| A375 | S6K1 siRNA | LC3-II | Increased | |

| A375 | S6K1 siRNA | LC3-RFP puncta | Increased |

Signaling Pathways

The regulation of autophagy by S6K1 is intricately linked to the mTOR and AMPK signaling pathways, which converge on the ULK1 complex.

S6K1-Mediated Regulation of Autophagy

Under nutrient-rich conditions, mTORC1 phosphorylates and activates S6K1, which in turn promotes cell growth and inhibits autophagy. One mechanism of autophagy inhibition by the mTORC1-S6K1 axis is the phosphorylation of ULK1 at serine 757, which prevents its activation by AMPK.[2]

Induction of Autophagy via S6K1 Inhibition

Inhibition of S6K1 can lead to the activation of autophagy. This is often mediated through the activation of TGF-β-activated kinase 1 (TAK1), which in turn activates AMPK. Activated AMPK then phosphorylates ULK1 at serine 555, a key step in autophagy initiation. This activation can override the inhibitory phosphorylation at serine 757 by mTORC1.

References

- 1. S6K1 Is Indispensible for Stress-Induced Microtubule Acetylation and Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of mammalian S6 kinase by resveratrol suppresses autophagy | Aging [aging-us.com]

- 3. S6K1 controls autophagosome maturation in autophagy induced by sulforaphane or serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

S6K1-IN-DG2 as a Research Tool for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles (NFTs). The Ribosomal Protein S6 Kinase 1 (S6K1), a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, has emerged as a critical regulator of cellular processes implicated in AD pathogenesis, including protein synthesis, synaptic plasticity, and autophagy.[1][2][3] Dysregulation of the S6K1 pathway is linked to both amyloid and tau pathology, making it a compelling therapeutic target for AD.[2][3]

Genetic reduction of S6K1 in animal models of AD has been shown to improve cognitive function, enhance synaptic density, and reduce both Aβ and tau pathology.[4] These beneficial effects are attributed, in part, to the role of S6K1 in regulating the translation of key proteins involved in AD, such as the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and tau itself.[4] Pharmacological inhibition of S6K1, therefore, represents a promising strategy for mitigating the multifaceted pathology of AD.

This technical guide focuses on S6K1-IN-DG2, a novel, potent, and selective inhibitor of S6K1, as a research tool for investigating the role of this kinase in Alzheimer's disease and for the development of new therapeutic interventions. While specific data for this compound is emerging, this document will leverage available data from the well-characterized S6K1 inhibitor, PF-4708671, to provide a comprehensive overview of the application of this class of inhibitors in AD research.

Mechanism of Action

S6K1 is a serine/threonine kinase that is activated downstream of the PI3K/Akt/mTOR pathway. Upon activation by growth factors, nutrients, or other stimuli, mTORC1 phosphorylates S6K1 at multiple sites, leading to its full activation. Activated S6K1 then phosphorylates a number of downstream targets, including the ribosomal protein S6 (rpS6), which promotes the translation of a specific subset of mRNAs that are critical for cell growth and proliferation.

In the context of Alzheimer's disease, hyperactivation of the S6K1 pathway is thought to contribute to the disease process through several mechanisms:

-

Increased BACE1 Translation: S6K1 can enhance the translation of BACE1 mRNA, leading to increased levels of the BACE1 enzyme. BACE1 is the rate-limiting enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).[4]

-

Direct Tau Phosphorylation: S6K1 has been shown to directly phosphorylate tau at several disease-associated sites, which can promote tau aggregation and the formation of NFTs.[4]

-

Impaired Autophagy: While the role of S6K1 in autophagy is complex, chronic activation of the mTOR/S6K1 pathway is generally associated with the suppression of autophagy, a critical cellular process for the clearance of aggregated proteins like Aβ and tau.

This compound, as a selective inhibitor of S6K1, is designed to block the catalytic activity of the kinase, thereby preventing the phosphorylation of its downstream targets and mitigating the pathological consequences of its hyperactivation in the brain.

Quantitative Data Summary

The following tables summarize the in vitro and preclinical properties of a representative S6K1 inhibitor, PF-4708671. This data provides a benchmark for the expected activity of potent and selective S6K1 inhibitors like this compound.

Table 1: In Vitro Potency and Selectivity of PF-4708671

| Parameter | Value | Reference |

| Ki for S6K1 | 20 nM | [5] |

| IC50 for S6K1 | 160 nM | [5] |

| Selectivity for S6K1 vs. S6K2 | 400-fold | [6] |

| Selectivity for S6K1 vs. MSK1 | 4-fold | [6] |

| Selectivity for S6K1 vs. RSK1/2 | >20-fold | [6] |

Table 2: Preclinical Properties of PF-4708671

| Property | Observation | Reference |

| Cell Permeability | Cell-permeable | [6] |

| Brain Penetrance | Penetrant in animals | [4] |

| In Vivo Dosing (mice) | Up to 75 mg/kg | [4] |

| Reported Effects in Neurological Models | Improved memory in a Parkinson's model, reduced neuronal death in a cerebral palsy model | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in the context of Alzheimer's disease research.

S6K1 Kinase Activity Assay

This protocol is for determining the in vitro potency of this compound against recombinant S6K1.

Materials:

-

Recombinant human S6K1 enzyme

-

S6K1 substrate peptide (e.g., KKRNRTLTV)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO control).

-

Add 20 µL of a master mix containing the S6K1 enzyme and S6K1 substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Alzheimer's Disease Markers

This protocol is for assessing the effect of this compound on the levels of key AD-related proteins in the brains of treated Alzheimer's model mice (e.g., 3xTg-AD).

Materials:

-

Brain tissue homogenates from treated and control mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-BACE1, anti-APP, anti-p-tau (AT8), anti-tau, anti-Aβ (6E10), anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize brain tissue in lysis buffer and determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each in TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each in TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Immunohistochemical Analysis of Tau Pathology

This protocol is for visualizing and quantifying the effect of this compound on tau pathology in the brains of treated Alzheimer's model mice.

Materials:

-

Fixed, paraffin-embedded or cryopreserved brain sections from treated and control mice

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBST)

-

Primary antibody against phosphorylated tau (e.g., AT8)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded sections or directly use cryosections.

-

Perform antigen retrieval by heating the sections in citrate buffer.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary anti-p-tau antibody overnight at 4°C.[7]

-

Wash the sections three times in PBST.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[7]

-

Wash the sections three times in PBST.

-

Incubate with the ABC reagent for 30 minutes at room temperature.

-

Wash the sections three times in PBST.

-

Develop the signal with DAB substrate until the desired staining intensity is reached.

-

Counterstain with hematoxylin (optional), dehydrate, and coverslip.

-

Acquire images using a microscope and quantify the stained area or cell number in specific brain regions using image analysis software.

Morris Water Maze for Cognitive Assessment

This protocol is for evaluating the effect of this compound on spatial learning and memory in Alzheimer's model mice.

Materials:

-

Circular water tank (1.5-2 m in diameter) filled with opaque water

-

Submerged escape platform

-

Visual cues placed around the room

-

Video tracking system and software

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, gently place the mouse into the water at one of four starting positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

-

If the mouse finds the platform, allow it to remain there for 15-30 seconds.

-

If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (e.g., on day 6):

-

Remove the escape platform from the tank.

-

Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis:

-

Analyze the escape latency and path length across the acquisition trials to assess learning.

-

Analyze the probe trial data to assess spatial memory retention.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: S6K1 Signaling Pathway in Alzheimer's Disease and the Point of Intervention for this compound.

Caption: General Experimental Workflow for Evaluating this compound in a Preclinical Model of Alzheimer's Disease.

Caption: Logical Relationship of S6K1 Inhibition to Downstream Therapeutic Effects in Alzheimer's Disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Up-Regulation of Phosphorylated/Activated p70 S6 Kinase and Its Relationship to Neurofibrillary Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

understanding the pharmacology of S6K1-IN-DG2

An In-Depth Technical Guide to the Pharmacology of S6K1 Inhibitors with a Focus on S6K1-IN-DG2

This guide provides a comprehensive overview of the pharmacology of S6K1 inhibitors for researchers, scientists, and drug development professionals. It details the mechanism of action, preclinical data, and experimental protocols relevant to the study of these inhibitors, with available information on this compound and comparative data from the well-characterized inhibitor PF-4708671.

Introduction to S6K1

Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a critical downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR/S6K1 signaling pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer, metabolic disorders like diabetes and obesity, and neurodegenerative diseases. S6K1 is activated in response to various stimuli such as growth factors and nutrients. Once activated, S6K1 phosphorylates multiple substrates, most notably the 40S ribosomal protein S6 (rpS6), which enhances protein synthesis and cell growth.

This compound: A p70S6K Inhibitor

This compound (also known as Compound 66) is an inhibitor of p70S6K (a common isoform of S6K1) with a reported IC50 of less than 100 nM.[1][2] It has been utilized in research to probe the function of S6K1. For instance, it was demonstrated that S6K1 activity is essential for the induced translation of c-Fos in response to inflammatory mediators in dorsal root ganglion neurons. In this context, this compound was shown to prevent the phosphorylation of the ribosomal protein S6 and diminish mechanical and thermal hypersensitivity in a pain model.[3]

Quantitative Data for this compound

Due to the limited publicly available data for this compound, the following table summarizes the known quantitative information.

| Parameter | Value | Reference |

| Target | p70 Ribosomal S6 Kinase (p70S6K) | [1][2] |

| IC50 | < 100 nM | [1][2] |

Comparative Pharmacology: PF-4708671

To provide a broader context for the pharmacological profile of a selective S6K1 inhibitor, this section details the data for PF-4708671, a well-characterized and highly specific S6K1 inhibitor.

Biochemical and Cellular Activity of PF-4708671

| Parameter | Value | Notes | Reference |

| Binding Affinity (Ki) | 20 nM | Cell-free assay | [4][5] |

| IC50 | 160 nM | Cell-free assay | [4][5] |

| Selectivity | >400-fold vs. S6K2; >20-fold vs. RSK1/2; 4-fold vs. MSK1 | Cell-free assays | [4] |

In Vitro and In Vivo Effects of PF-4708671

| Biological Effect | Model System | Outcome | Reference |

| Inhibition of S6 Phosphorylation | IGF-1 stimulated cells | Prevention of S6K1-mediated phosphorylation of S6 | [5][6] |

| Glucose Metabolism | L6 myocytes and FAO hepatocytes | Enhanced glucose uptake and reduced glucose production | [7] |

| Glucose Homeostasis | High-fat diet-fed obese mice | Improved glucose tolerance and increased Akt phosphorylation | [7] |

| Axon Regeneration | Murine model of spinal cord injury | Stimulated corticospinal tract regeneration and locomotor recovery | [8] |

S6K1 Signaling Pathway

The diagram below illustrates the central role of S6K1 in the mTOR signaling cascade, integrating signals from growth factors to regulate key cellular processes.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of S6K1 inhibitors are provided below. These are generalized protocols that can be adapted for specific inhibitors like this compound.

Biochemical Kinase Assay (Radioactive)

This assay directly measures the enzymatic activity of S6K1 and its inhibition by a test compound.

Objective: To determine the IC50 of an inhibitor against purified S6K1.

Materials:

-

Recombinant active S6K1 enzyme.

-

S6Ktide, a synthetic peptide substrate.

-

[γ-³²P]ATP (radiolabeled ATP).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Phosphocellulose paper and stop solution (e.g., 0.75% phosphoric acid).

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, S6Ktide substrate, and the test inhibitor at desired concentrations.

-

Initiate the reaction by adding recombinant S6K1 enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for S6K1 Activity (Western Blot)

This assay assesses the ability of an inhibitor to block S6K1 activity within a cellular context by measuring the phosphorylation of its downstream target, rpS6.

Objective: To determine the cellular potency of an S6K1 inhibitor.

Materials:

-

Cell line (e.g., HEK293, MCF7).

-

Cell culture medium and supplements.

-

Growth factor (e.g., Insulin-like Growth Factor-1, IGF-1) to stimulate the pathway.

-

Test inhibitor (e.g., this compound).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total-S6.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of the S6K1 inhibitor for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-S6 and total S6.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-S6 signal to the total S6 signal to determine the extent of inhibition.

In Vivo Efficacy Study

This protocol outlines a general approach for evaluating the efficacy of an S6K1 inhibitor in a relevant animal model, such as a diet-induced obesity model.

Objective: To assess the in vivo effects of an S6K1 inhibitor on metabolic parameters.

Materials:

-

Animal model (e.g., C57BL/6 mice on a high-fat diet).

-

S6K1 inhibitor formulated for in vivo administration.

-

Vehicle control.

-

Equipment for animal handling, dosing (e.g., oral gavage), and blood collection.

-

Glucose meter.

-

Reagents for insulin tolerance tests and tissue analysis.

Procedure:

-

Acclimate animals and induce the disease phenotype (e.g., feed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance).

-

Randomize animals into treatment groups (vehicle control and S6K1 inhibitor).

-

Administer the inhibitor or vehicle daily for a specified period (e.g., 7 days).

-

Monitor body weight and food intake regularly.

-

Perform metabolic tests, such as a glucose tolerance test (GTT), at the end of the treatment period.

-

At the end of the study, collect tissues (e.g., liver, muscle, adipose) for downstream analysis, such as Western blotting for pathway engagement (phospho-S6, phospho-Akt) or gene expression analysis.

-

Analyze the data statistically to determine the effect of the inhibitor on the measured parameters.

Conclusion

S6K1 is a well-validated therapeutic target for a range of diseases. Inhibitors like this compound are valuable tools for dissecting the complex roles of the mTOR/S6K1 pathway. While detailed pharmacological data on this compound is limited, the extensive characterization of other specific inhibitors, such as PF-4708671, provides a robust framework for understanding the potential therapeutic applications and the experimental approaches required for the development of novel S6K1-targeted therapies. The protocols and data presented in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the pharmacology of S6K1 inhibitors.

References

- 1. PF 4708671 | RSK | Tocris Bioscience [tocris.com]

- 2. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S6K1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions downstream of the PI3K/Akt/mTOR signaling pathway.[1][2] Its activation is a multi-step process involving phosphorylation by mTORC1 and PDK1.[2] S6K1 plays a pivotal role in regulating cell growth, proliferation, protein synthesis, and metabolism.[2] Dysregulation of the S6K1 signaling pathway is implicated in various diseases, including cancer, diabetes, and obesity, making it a prominent target for drug discovery.[2]

These application notes provide a detailed protocol for conducting an in vitro kinase assay to screen for inhibitors of S6K1, such as S6K1-IN-DG2. The protocol is based on a luminescence-based assay that quantifies the amount of ADP produced during the phosphorylation reaction.[2]

S6K1 Signaling Pathway

The activation of S6K1 is initiated by upstream signals that converge on the mTORC1 complex.[2] Activated mTORC1 phosphorylates S6K1 at threonine 389 in the hydrophobic motif.[1][2] This phosphorylation event creates a docking site for PDK1, which in turn phosphorylates threonine 229 within the activation loop, leading to the full activation of S6K1.[2][3] Once activated, S6K1 phosphorylates a variety of substrates, most notably the ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs.[2]

Figure 1: Simplified S6 Kinase activation pathway.

Experimental Protocols

This protocol describes a general method for an in vitro kinase assay to determine the inhibitory activity of a test compound (e.g., this compound) against S6K1. The assay is performed in a 96-well format and utilizes a luminescence-based ADP detection reagent.

Materials and Reagents

| Reagent | Supplier | Catalog # (Example) |

| Recombinant active S6K1 | BPS Bioscience | 40062 |

| S6K Substrate | BPS Bioscience | S6K Substrate |

| ATP | BPS Bioscience | 79686 |

| 5x Kinase Assay Buffer | BPS Bioscience | 79334 |

| ADP-Glo™ Kinase Assay | Promega | V6930 |

| Test Inhibitor (e.g., this compound) | User-provided | - |

| DMSO | Sigma-Aldrich | D2650 |

| White, opaque 96-well plates | Corning | 3917 |

Buffer and Reagent Preparation

-

1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile distilled water. For 100 reactions, mix 600 µL of 5x Kinase Assay Buffer with 2400 µL of water.[3]

-

Test Inhibitor Stock Solution: Prepare a stock solution of the test inhibitor in DMSO. The final concentration of DMSO in the assay should not exceed 1%.[4]

-

Test Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in 1x Kinase Assay Buffer containing a constant concentration of DMSO (e.g., 10%).[3]

Experimental Workflow

Figure 2: Experimental workflow for the S6K1 in vitro kinase assay.

Assay Protocol

All samples and controls should be tested in duplicate.[3]

-

Prepare Master Mix: For each 100 reactions, prepare a master mix containing:

-

600 µL of 1x Kinase Assay Buffer

-

50 µL of 500 µM ATP

-

500 µL of 1 mg/mL S6K Substrate

-

100 µL of distilled water[3]

-

-

Add Master Mix: Add 12.5 µL of the Master Mix to each well of a white 96-well plate.[3]

-

Add Test Inhibitor: Add 2.5 µL of the diluted test inhibitor to the appropriate wells. For positive and negative controls, add 2.5 µL of the diluent solution (1x Kinase Assay Buffer with the same DMSO concentration as the inhibitor dilutions).[3]

-

Initiate Kinase Reaction:

-

For Test Wells and Positive Control: Add 10 µL of diluted recombinant S6K1 to the wells.

-

For "Blank" (Negative Control): Add 10 µL of 1x Kinase Assay Buffer.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[2]

-

Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[2]

-

Incubation: Incubate the plate at room temperature for 45 minutes.[2]

-

Convert ADP to ATP: Add 50 µL of Kinase Detection Reagent to each well.[2]

-

Incubation: Incubate the plate at room temperature for another 30-45 minutes to allow the luciferase reaction to stabilize.[2]

-

Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the S6K1 activity.[2]

Data Presentation and Analysis

The inhibitory effect of the test compound is determined by comparing the luminescence signal in the presence of the inhibitor to the control wells.

Quantitative Data Summary

| Parameter | Concentration/Value |

| Recombinant S6K1 | Lot-specific |

| S6K Substrate | 1 mg/mL (stock) |

| ATP | 500 µM (stock) |

| Final Reaction Volume | 25 µL |

| Incubation Temperature | 30°C |

| Incubation Time | 45-60 minutes |

| Final DMSO Concentration | ≤1% |

Data Analysis